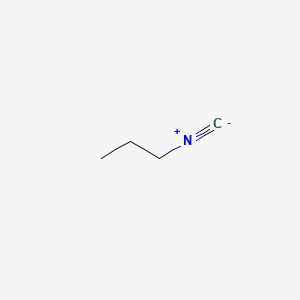

N-Propyl Isocyanide

Descripción general

Descripción

El Isocyanuro de N-Propilo es un compuesto orgánico que pertenece a la clase de isocianuros orgánicos. Estos compuestos contienen el isómero HN≡C del ácido cianhídrico, HC≡N, o sus derivados hidrocarbonados RNC (RN≡C). El Isocyanuro de N-Propilo se caracteriza por su fuerte y desagradable olor y se utiliza como bloque de construcción en diversas síntesis químicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El Isocyanuro de N-Propilo se puede sintetizar mediante varios métodos. Un método común implica la deshidratación de formamidas N-sustituidas utilizando compuestos de clorofosfato y bases de aminas terciarias. Este método produce isocianuros con altos rendimientos . Otro método implica la formilación de aminas seguida de la deshidratación de la formamida resultante para producir el isocianuro .

Métodos de Producción Industrial: En entornos industriales, el Isocyanuro de N-Propilo a menudo se produce utilizando la reacción de carbylamina, donde una amina primaria y cloroformo se calientan con hidróxido de potasio alcohólico para producir el isocianuro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Isocyanuro de N-Propilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: Los isocianuros se pueden oxidar para formar isocianatos.

Reducción: Las reacciones de reducción pueden convertir los isocianuros en aminas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los haluros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados:

Oxidación: Isocyanatos

Reducción: Aminas

Sustitución: Diversos isocianuros sustituidos y otros compuestos orgánicos.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

N-Propyl isocyanide exhibits several key chemical behaviors:

- Oxidation : Converts to isocyanates.

- Reduction : Can be reduced to form amines.

- Substitution Reactions : Participates in nucleophilic substitution reactions, particularly in the synthesis of complex organic molecules.

Common Reaction Pathways

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Isocyanates | Hydrogen peroxide, potassium permanganate |

| Reduction | Amines | Lithium aluminum hydride |

| Substitution | Various substituted compounds | Alkyl halides, acyl halides |

Organic Synthesis

This compound serves as a critical building block in the synthesis of heterocycles and complex organic molecules. Its nucleophilic properties allow it to participate in various multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are pivotal in drug discovery .

Recent studies have highlighted the antimicrobial properties of isocyanides, including this compound. These compounds target essential metabolic enzymes in bacteria, demonstrating potential for developing new antibiotics . The compound's ability to covalently modify enzymes can inhibit their function, leading to effective antimicrobial action.

Astrochemistry

This compound has been detected in interstellar space, making it significant for astrochemical studies. Its formation mechanisms involve radical-radical reactions on ice mantles in space environments, contributing to our understanding of prebiotic chemistry and the origins of life .

Case Study 1: Antimicrobial Properties

Research has shown that this compound exhibits significant antibacterial activity against various strains. For instance, it has been tested against Pseudomonas aeruginosa, showing promising results that suggest its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Complex Molecules

In a recent study, this compound was utilized in an innovative synthetic route to create highly substituted secondary amides via SN2 reactions with alkyl halides. This method demonstrated broad functional group compatibility and scalability, highlighting its utility in pharmaceutical chemistry .

Industrial Applications

This compound finds applications in various industrial processes:

- Polyurethane Production : It serves as a precursor for producing polyurethanes.

- Dyes and Pigments : Utilized in synthesizing dyes due to its reactive nature.

- Chemical Sensing : Its unique properties make it suitable for developing chemical sensors.

Mecanismo De Acción

El mecanismo de acción del Isocyanuro de N-Propilo involucra su capacidad para actuar como nucleófilo y electrófilo. Esta doble reactividad le permite participar en una variedad de reacciones químicas. En sistemas biológicos, los isocianuros pueden modificar covalentemente enzimas metabólicas esenciales, inhibiendo su función y conduciendo a efectos antimicrobianos .

Compuestos Similares:

- Isocyanuro de Metilo

- Isocyanuro de Etilo

- Isocyanuro de Butilo

Comparación: El Isocyanuro de N-Propilo es único debido a su longitud de cadena alquílica específica, que influye en su reactividad y propiedades físicas. En comparación con los isocianuros de metilo y etilo, el Isocyanuro de N-Propilo tiene una cadena alquílica más larga, lo que puede afectar su solubilidad y volatilidad. Esta singularidad lo hace adecuado para aplicaciones específicas donde otros isocianuros pueden no ser tan efectivos .

Comparación Con Compuestos Similares

- Methyl Isocyanide

- Ethyl Isocyanide

- Butyl Isocyanide

Comparison: N-Propyl Isocyanide is unique due to its specific alkyl chain length, which influences its reactivity and physical properties. Compared to methyl and ethyl isocyanides, this compound has a longer alkyl chain, which can affect its solubility and volatility. This uniqueness makes it suitable for specific applications where other isocyanides may not be as effective .

Actividad Biológica

N-Propyl isocyanide (C₄H₇N) is a member of the isocyanide family, known for its unique reactivity and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic properties.

This compound is characterized by its linear structure, which contributes to its reactivity in various chemical reactions, including multicomponent reactions (MCRs). This compound can participate in the Passerini reaction and Ugi reaction, leading to the formation of diverse bioactive molecules .

Biological Activities

1. Antibacterial and Antifungal Activity

This compound exhibits significant antibacterial and antifungal properties. A study demonstrated that isocyanides, including this compound, showed activity against several bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for various pathogens were evaluated, revealing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that this compound could be a candidate for developing new antimicrobial agents .

2. Anticancer Activity

Research has shown that this compound derivatives can induce apoptosis in cancer cells. A series of studies evaluated the cytotoxicity of these compounds against various cancer cell lines using the MTT assay. The results indicated that certain derivatives had lower IC₅₀ values compared to established chemotherapeutic agents like cisplatin:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound Derivative A | A549 (Lung) | 10.64 |

| This compound Derivative B | MCF-7 (Breast) | 6.11 |

| Cisplatin | A549 | 9.37 |

These results suggest that modified derivatives of this compound may offer enhanced selectivity and potency against cancer cells .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Induction of Reactive Oxygen Species (ROS): The compound has been shown to initiate ROS production, leading to oxidative stress in cancer cells, which can trigger apoptotic pathways.

- DNA Cleavage: Higher concentrations of certain derivatives resulted in DNA cleavage, indicating a potential mechanism for their anticancer activity .

Case Studies

Several case studies have highlighted the potential of this compound in drug discovery:

- Study on Anticancer Agents: In a study involving a library of this compound derivatives, researchers identified compounds with selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for minimizing side effects during treatment .

- Antimicrobial Peptide Development: The use of this compound in the synthesis of novel antimicrobial peptides showed promising results in enhancing the efficacy of existing antibiotics against resistant strains .

Propiedades

IUPAC Name |

1-isocyanopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDKYFGBIQQMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211761 | |

| Record name | Propyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-36-1 | |

| Record name | Propane, 1-isocyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1K8OTJ0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data available for N-propyl isocyanide?

A1: this compound (CH3CH2CH2NC) possesses a linear structure with a terminal isocyanide (-NC) group. Key spectroscopic data includes:* Rotational Spectra: Studies have characterized its rotational spectrum, revealing information about its structure and internal rotation barriers. [, ]* 14N Nuclear Quadrupole Coupling: Analysis of the quadrupole hyperfine structure in its rotational spectrum has provided insights into the electronic environment around the nitrogen atom. [, ]

Q2: How does the structure of alkyl isocyanides, including this compound, influence their binding kinetics to hemoglobin?

A2: Research on the kinetics of alkyl isocyanide binding to hemoglobin reveals a dependence on the size and stereochemistry of the alkyl group. * Smaller isocyanides like methyl, ethyl, and this compound display complex kinetics influenced by both subunit differences and the protein's quaternary state. [, ] * Larger, branched isocyanides exhibit biphasic kinetics primarily attributed to intrinsic reactivity differences between the α and β subunits of hemoglobin. [, ]

Q3: How do the α and β subunits of hemoglobin differ in their interaction with this compound?

A3: this compound, being a smaller isocyanide, demonstrates distinct binding kinetics for the α and β subunits of hemoglobin:

- β Subunits: The difference in binding affinity between the R (high affinity) and T (low affinity) states of hemoglobin is independent of the alkyl isocyanide size, suggesting minimal steric interactions in the β subunit. [, ]

- α Subunits: Increasing the alkyl chain length, as in this compound compared to methyl isocyanide, leads to a decrease in the difference between R and T state binding potentials and an increase in the T state kinetic barrier. This suggests steric hindrance between the ligand and the α subunit, influencing cooperativity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.